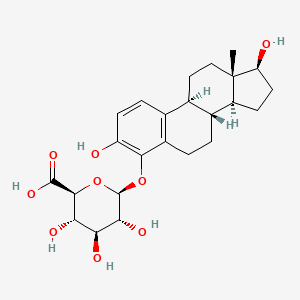
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt is a metabolite of estradiol, a form of estrogen. This compound is significant in biomedical research, particularly in the study of hormone-related ailments. It is a glucuronide conjugate of 4-hydroxyestradiol, which is an endogenous catechol estrogen and a minor metabolite of estradiol .
Preparation Methods
The preparation of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves synthetic routes that include the glucuronidation of 4-hydroxyestradiol. This process typically requires the use of glucuronosyltransferase enzymes or chemical glucuronidation agents under specific reaction conditions. Industrial production methods may involve the use of bioreactors for enzyme-catalyzed reactions to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive species that can further participate in redox cycling.
Reduction: The compound can be reduced back to its parent compound, 4-hydroxyestradiol.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential role in hormone-related diseases, such as breast cancer, due to its estrogenic activity.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting estrogen-related pathways
Mechanism of Action
The mechanism of action of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The glucuronide conjugation enhances its solubility and facilitates its excretion from the body, thereby regulating its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt include:
4-Hydroxyestradiol: The parent compound, which is less soluble and has a different metabolic profile.
Estradiol-17-beta-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.
Estrone-3-glucuronide: A glucuronide conjugate of estrone, another estrogen metabolite. The uniqueness of this compound lies in its specific glucuronidation at the 4-hydroxy position, which influences its biological activity and metabolic fate
Properties
Molecular Formula |
C24H32O9 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(25)20(13(10)3-2-12(11)14(24)5-7-16(24)26)32-23-19(29)17(27)18(28)21(33-23)22(30)31/h4,6,11-12,14,16-19,21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,17+,18+,19-,21+,23-,24+/m1/s1 |
InChI Key |
YQYZVYZSWJLJHS-WJXPAFDLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



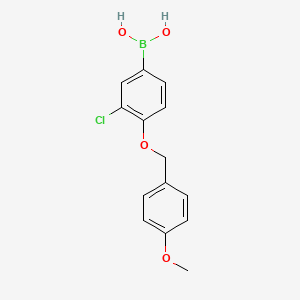
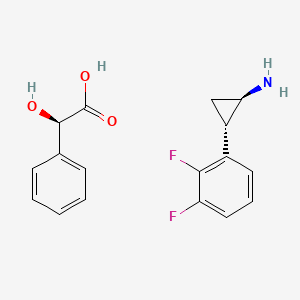
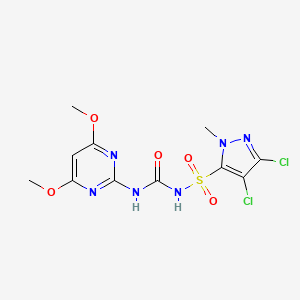
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

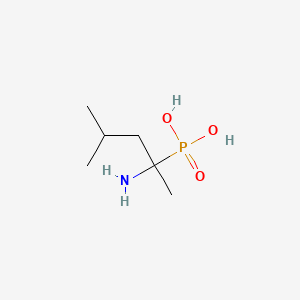
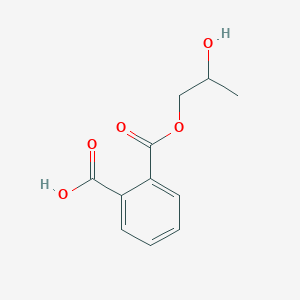
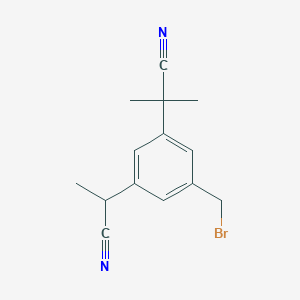


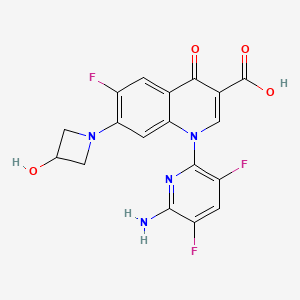
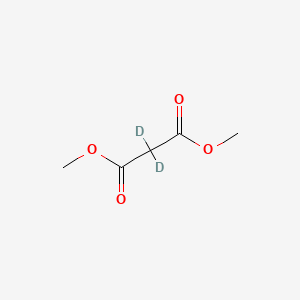
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
